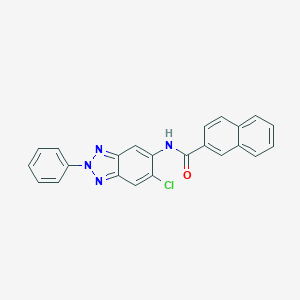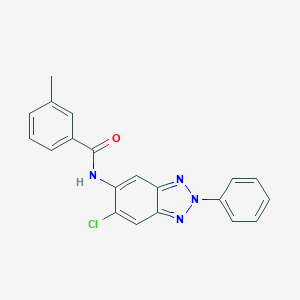![molecular formula C22H22BrN3O2 B244288 5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)
5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research areas.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide involves the inhibition of certain enzymes and receptors. It inhibits the activity of enzymes such as phosphodiesterase (PDE) and cyclooxygenase (COX), which are involved in various physiological and pathological processes. It also inhibits the activity of receptors such as adenosine and serotonin receptors, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide depend on the specific research area and the target enzyme or receptor. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce inflammation and pain. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes and receptors, its potential for drug development, and its ability to modulate various physiological and pathological processes. The limitations include its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for further research to determine its optimal dosage and administration.
Orientations Futures
For research on 5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide include the development of new derivatives with improved potency and selectivity, the investigation of its potential applications in other research areas such as cardiovascular and metabolic disorders, and the determination of its optimal dosage and administration for clinical use. Further research is also needed to elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 4-bromoaniline, 4-methylpiperazine, and furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under appropriate conditions. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has shown potential applications in various research areas such as cancer, inflammation, and neurological disorders. It acts as an inhibitor of certain enzymes and receptors, which makes it a promising candidate for drug development. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Formule moléculaire |
C22H22BrN3O2 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22BrN3O2/c1-25-12-14-26(15-13-25)19-5-3-2-4-18(19)24-22(27)21-11-10-20(28-21)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3,(H,24,27) |
Clé InChI |
PIEMAKWMQOKSEB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canonique |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate](/img/structure/B244206.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[2-chloro-5-(propanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244212.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)


![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)